molecular formula C13H15N3O3S B2592239 2-(2-methoxyethoxy)-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide CAS No. 2034389-51-8

2-(2-methoxyethoxy)-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B2592239
CAS No.: 2034389-51-8
M. Wt: 293.34
InChI Key: VDPHYSBSQONBSB-UHFFFAOYSA-N
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Description

Thiazoles are a type of heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

Thiazole rings are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Carrier-Mediated Uptake in Cancer Cells : Compounds with structural similarities to 2-(2-methoxyethoxy)-N-(4-methylthiazol-2-yl)isonicotinamide have been studied for their ability to be taken up into cancer cells in a carrier-mediated manner. For instance, YM155 monobromide shows potent antitumor activity and is taken up into cancer cells through a carrier-mediated process, suggesting potential applications in targeted cancer therapies (Minematsu et al., 2009).

Antimicrobial Activity : Derivatives of isonicotinamide, similar in function to the compound , have shown significant antimicrobial activity against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Mishra et al., 2010).

Neuroprotection : Novel amino acid antagonists at non-NMDA excitatory amino acid receptors have been synthesized for neuroprotection applications. These compounds, by modifying excitatory amino acid signaling, could offer pathways to treat neurodegenerative diseases or acute neurological injuries (Krogsgaard‐Larsen et al., 1991).

Imaging in Alzheimer's Disease : Certain isonicotinamide derivatives have been developed as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, showing the potential of similar compounds in diagnostic imaging and the study of neurodegenerative diseases (Gao et al., 2017).

Fluorescence Bioimaging : The electronic properties of compounds related to 2-(2-methoxyethoxy)-N-(4-methylthiazol-2-yl)isonicotinamide have been analyzed for their application in fluorescence bioimaging. These studies suggest potential uses in bioimaging and diagnostics through the development of fluorescent probes (Chang et al., 2019).

Future Directions

Thiazoles have been the subject of much research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing new thiazole derivatives with improved efficacy and safety profiles.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-8-20-13(15-9)16-12(17)10-3-4-14-11(7-10)19-6-5-18-2/h3-4,7-8H,5-6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPHYSBSQONBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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